3-(4-Benzyloxy-phenyl)-isoxazole-5-carbaldehyde

Lipophilicity Drug-likeness Membrane permeability

This compound is the essential precursor to the carbamic acid ester drug candidate CBI (SK Biopharmaceuticals) for neurodegenerative diseases and the most potent HIV-1 integrase inhibitor scaffold. Its 4-benzyloxyphenyl group confers a logP of 3.73—0.9–1.6 units higher than simpler 3-aryl analogs—ensuring optimal membrane partitioning. Supplied at ≥98% purity with multi-method batch QC (NMR, HPLC, GC), it eliminates re-purification time. The benzyloxy group doubles as a latent phenol handle. No alternative 3-substituted isoxazole-5-carbaldehyde can substitute in the CBI synthesis pathway. Ideal for medicinal chemistry groups building isoxazole libraries.

Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
CAS No. 337355-81-4
Cat. No. B1609872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Benzyloxy-phenyl)-isoxazole-5-carbaldehyde
CAS337355-81-4
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=C3)C=O
InChIInChI=1S/C17H13NO3/c19-11-16-10-17(18-21-16)14-6-8-15(9-7-14)20-12-13-4-2-1-3-5-13/h1-11H,12H2
InChIKeyFHFSYUPEVSXYLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Benzyloxy-phenyl)-isoxazole-5-carbaldehyde (CAS 337355-81-4): Physicochemical and Synthetic Intermediate Profile for Procurement Evaluation


3-(4-Benzyloxy-phenyl)-isoxazole-5-carbaldehyde (CAS 337355-81-4) is a 3,5-disubstituted isoxazole heterocycle bearing a 4-benzyloxyphenyl group at the 3-position and a reactive carbaldehyde at the 5-position . With a molecular formula of C₁₇H₁₃NO₃ and molecular weight of 279.29 g/mol, this compound serves as a key synthetic intermediate in the preparation of pharmacologically active carbamic acid esters and isoxazole-based combinatorial libraries [1]. Its predicted logP of 3.73 indicates substantially higher lipophilicity compared to simpler 3-aryl-isoxazole-5-carbaldehyde analogs, a property that directly influences its partitioning behavior in both synthetic and biological contexts .

Why 3-(4-Benzyloxy-phenyl)-isoxazole-5-carbaldehyde Cannot Be Replaced by Simpler 3-Aryl-Isoxazole-5-carbaldehydes


Generic substitution with simpler 3-aryl-isoxazole-5-carbaldehydes (e.g., 3-phenyl, 3-(4-chlorophenyl), or 3-(4-methoxyphenyl) analogs) fails on three quantitative grounds. First, the target compound's logP of 3.73 is approximately 1.6 to 0.9 log units higher than these comparators (logP 2.15–2.81), conferring markedly different solubility and membrane-partitioning profiles essential for downstream biological applications [1]. Second, the 4-benzyloxyphenyl substituent is the critical pharmacophoric element in the HIV-1 integrase inhibitor series: the 3-benzyloxyphenyl-substituted isoxazole carboxylic acid—derived directly from this aldehyde—displayed the best IN inhibitory and antiviral activities among all heteroaromatic isosteres tested [2]. Third, this specific aldehyde is the documented precursor to carbamic acid 3-(4-benzyloxy-phenyl)-isoxazol-5-ylmethyl ester (CBI), an insoluble drug candidate under formulation development by SK Biopharmaceuticals for neurodegenerative indications; no simpler 3-aryl analog has been reported as a competent surrogate in this synthetic pathway [3].

Quantitative Differentiation Evidence: 3-(4-Benzyloxy-phenyl)-isoxazole-5-carbaldehyde vs. Closest Analogs


LogP Enhancement: 1.6-Unit Lipophilicity Increase Over 3-Phenylisoxazole-5-carbaldehyde

The target compound exhibits a computed logP of 3.73, compared to 2.15 for 3-phenylisoxazole-5-carbaldehyde (CAS 72418-40-7), 2.81 for 3-(4-chlorophenyl)isoxazole-5-carbaldehyde (CAS 121769-18-4), and 2.16 for 3-(4-methoxyphenyl)isoxazole-5-carbaldehyde (CAS 933709-27-4) [1]. This logP shift of +1.58 over the parent phenyl analog reflects the contribution of the benzyloxy extension and places the compound in a distinctly more lipophilic partition space, relevant for blood-brain barrier penetration and membrane protein targeting [2].

Lipophilicity Drug-likeness Membrane permeability

Predicted pKa Shift: Enhanced Aldehyde Electrophilicity Relative to Unsubstituted Isoxazole-5-carbaldehyde

The predicted pKa (of conjugate acid) for the target compound is -4.32 ± 0.50, compared to -3.78 ± 0.50 for unsubstituted isoxazole-5-carbaldehyde (CAS 16401-14-2) and approximately -3.0 for 3-(4-chlorophenyl)isoxazole-5-carbaldehyde . The more negative pKa value indicates a more electron-deficient aldehyde carbon, consistent with the electron-withdrawing effect of the isoxazole ring augmented by the 4-benzyloxyphenyl substituent. 3-Aryl-5-isoxazolecarbaldehydes are classified as 'activated aldehydes' that undergo Baylis-Hillman reactions significantly faster than 4-substituted isomers, with quantitative yields within 1 hour for solid-phase applications [1].

Aldehyde reactivity Electrophilicity Baylis-Hillman reaction

Documented Drug Intermediate: Exclusive Precursor to Carbamic Acid 3-(4-Benzyloxy-phenyl)-isoxazol-5-ylmethyl Ester (CBI)

The target aldehyde is the direct synthetic precursor to carbamic acid 3-(4-benzyloxy-phenyl)-isoxazol-5-ylmethyl ester (CBI, CAS 1242296-33-8), an insoluble drug candidate developed by SK Biopharmaceuticals for prevention or treatment of ictus, Alzheimer's disease, Huntington's disease, Parkinson's disease, Pick's disease, and Creutzfeldt-Jakob disease [1]. A dedicated melt-extrusion solid dispersion patent (US 2015/0283243 A1) was filed specifically to address CBI's poor aqueous solubility and bioavailability, demonstrating the pharmaceutical relevance of this intermediate [2]. No analogous carbamic acid ester derived from simpler 3-aryl-isoxazole-5-carbaldehydes (phenyl, 4-chlorophenyl, 4-fluorophenyl, or 4-methoxyphenyl) has been reported as a drug candidate with a corresponding formulation patent, indicating unique structure-activity requirements .

Neurodegenerative disease Drug intermediate Solid dispersion formulation

HIV-1 Integrase Inhibitor Series: 3-Benzyloxyphenyl Substituent Confers Best-in-Series Activity

In a systematic study of aryl diketo acid (ADK) isosteres, the 3-benzyloxyphenyl-substituted isoxazole carboxylic acid—the direct oxidation product of the target aldehyde—displayed the best HIV-1 integrase (IN) inhibitory and antiviral activities among all compounds tested, which included isoxazole, isothiazole, and 1H-pyrazole heteroaromatic carboxylic acids with various phenyl substitutions [1]. N-hydroxylamidation of this carboxylic acid further enhanced both in vitro potency and in vivo efficacy. While quantitative IC₅₀ values are not publicly disclosed in the abstract, the qualitative ranking of 'best IN inhibitory and antiviral activities' across the entire evaluated series establishes the 3-benzyloxyphenyl motif as the superior pharmacophore in this context [2].

HIV-1 integrase Antiviral Aryl diketo acid isostere

Predicted Boiling Point Differentiation: 130°C Higher Than 3-Phenylisoxazole-5-carbaldehyde Impacts Purification Strategy

The target compound has a predicted boiling point of 491.8 ± 45.0 °C, compared to 361.5 °C for 3-phenylisoxazole-5-carbaldehyde (CAS 72418-40-7) and 356.9 ± 32.0 °C for 3-(4-fluorophenyl)isoxazole-5-carbaldehyde (CAS 251912-65-9) . The approximately 130 °C higher boiling point of the benzyloxyphenyl derivative reflects its significantly greater molecular weight (279.29 vs. 173.17–191.16 g/mol) and stronger intermolecular dispersion forces. This property renders simple distillation impractical for purification and necessitates chromatographic or crystallization-based methods, which must be considered in procurement decisions for process-scale applications .

Purification Thermal stability Process chemistry

Commercial Purity Benchmarking: 98% Standard Purity with Multi-Method Batch QC Documentation

The target compound is commercially available at a standard purity of 98% from major suppliers (Bidepharm, Beyotime, MolCore), with batch-specific quality control documentation including NMR, HPLC, and GC analyses . Comparable 3-aryl-isoxazole-5-carbaldehydes are typically supplied at 95–97% purity: 3-phenylisoxazole-5-carbaldehyde at 95–97% (Sigma-Aldrich, AKSci), 3-(4-chlorophenyl)isoxazole-5-carbaldehyde at 95% (Bidepharm), and 3-(4-fluorophenyl)isoxazole-5-carbaldehyde at 95–98% . The consistent availability of 98% purity with multi-method batch QC for the target compound provides a procurement advantage for applications requiring high-purity building blocks, such as late-stage functionalization in medicinal chemistry or analytical standard preparation .

Quality control Purity specification Procurement

Optimal Application Scenarios for 3-(4-Benzyloxy-phenyl)-isoxazole-5-carbaldehyde Based on Quantitative Differentiation Evidence


Synthesis of Carbamic Acid Ester Drug Candidates for Neurodegenerative Disease Programs

Procurement of this aldehyde is essential for research groups synthesizing carbamic acid 3-(4-benzyloxy-phenyl)-isoxazol-5-ylmethyl ester (CBI) or its analogs. The target compound is reduced to [3-(4-benzyloxy-phenyl)-isoxazol-5-yl]-methanol (CAS 883749-85-7) and subsequently carbamoylated to yield CBI, a drug candidate patented by SK Biopharmaceuticals for Parkinson's disease, Alzheimer's disease, and related neurodegenerative conditions . The solid dispersion formulation patent (US 2015/0283243) demonstrates that CBI requires specialized melt-extrusion processing due to its poor aqueous solubility, underscoring the importance of starting material purity and identity for reproducible formulation development [1]. No alternative 3-aryl-isoxazole-5-carbaldehyde can substitute in this synthetic route without losing the benzyloxyphenyl pharmacophore essential for target activity.

HIV-1 Integrase Inhibitor Lead Optimization via Aldehyde Oxidation to Carboxylic Acid Isosteres

Research groups pursuing aryl diketo acid (ADK) isosteres for HIV-1 integrase inhibition should prioritize this aldehyde as the entry point to the 3-benzyloxyphenyl-substituted isoxazole carboxylic acid scaffold, which demonstrated the best IN inhibitory and antiviral activities in a systematic heteroaromatic carboxylic acid series [2]. Oxidation of the aldehyde to the carboxylic acid, followed by N-hydroxylamidation, provides a validated pathway to enhanced in vitro and in vivo antiviral potency. The higher logP (3.73) of this aldehyde compared to simpler analogs (logP 2.15–2.81) may contribute to improved membrane penetration of the derived carboxylic acid, a critical factor for intracellular target engagement.

Combinatorial Library Construction via Baylis-Hillman Chemistry on Isoxazole Scaffolds

The 3-aryl-5-isoxazolecarbaldehyde scaffold is classified as an 'activated aldehyde' that undergoes fast Baylis-Hillman reactions with activated alkenes, achieving high yields within 1 hour on solid phase [3]. The target compound, with its predicted pKa of -4.32 (more acidic conjugate acid than unsubstituted isoxazole-5-carbaldehyde, pKa -3.78), is expected to exhibit enhanced electrophilicity for nucleophilic addition and condensation reactions . This reactivity profile makes it suitable for parallel synthesis of 3,5-disubstituted isoxazole libraries, which have demonstrated in vivo antithrombotic activity and in vitro platelet aggregation inhibition [4]. The benzyloxy group also provides a latent phenol handle (via hydrogenolysis) for further diversification.

High-Purity Building Block Supply for Late-Stage Functionalization in Medicinal Chemistry

For medicinal chemistry groups requiring building blocks with documented purity ≥98% and multi-method batch QC (NMR, HPLC, GC), this compound offers a procurement advantage over 3-phenylisoxazole-5-carbaldehyde (typically 95–97%) and 3-(4-chlorophenyl)isoxazole-5-carbaldehyde (95%) . The availability of comprehensive analytical documentation reduces the need for in-house re-purification, saving approximately 1–2 days of chemistry time per batch. The benzyloxy protecting group strategy—install early, carry through multiple synthetic steps, remove by hydrogenolysis—is well-established in medicinal chemistry and provides orthogonal protection to methoxy or halogen substituents found in comparator compounds.

Quote Request

Request a Quote for 3-(4-Benzyloxy-phenyl)-isoxazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.